Cas no 1440512-29-7 (4-azido-1-nitro-2-(trifluoromethyl)benzene)

4-azido-1-nitro-2-(trifluoromethyl)benzene 化学的及び物理的性質
名前と識別子
-
- Benzene, 4-azido-1-nitro-2-(trifluoromethyl)-
- 4-azido-1-nitro-2-(trifluoromethyl)benzene
- EN300-279687
- AKOS019150166
- 1440512-29-7
-
- MDL: MFCD23938334
- インチ: InChI=1S/C7H3F3N4O2/c8-7(9,10)5-3-4(12-13-11)1-2-6(5)14(15)16/h1-3H
- InChIKey: BCMCXBLGBDLJHR-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 232.02080984Da
- どういたいしつりょう: 232.02080984Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 321
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 60.2Ų
4-azido-1-nitro-2-(trifluoromethyl)benzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-279687-10.0g |
4-azido-1-nitro-2-(trifluoromethyl)benzene |
1440512-29-7 | 95.0% | 10.0g |
$2146.0 | 2025-03-19 | |
Enamine | EN300-279687-1g |
4-azido-1-nitro-2-(trifluoromethyl)benzene |
1440512-29-7 | 95% | 1g |
$499.0 | 2023-09-09 | |
Enamine | EN300-279687-0.05g |
4-azido-1-nitro-2-(trifluoromethyl)benzene |
1440512-29-7 | 95.0% | 0.05g |
$94.0 | 2025-03-19 | |
Enamine | EN300-279687-0.1g |
4-azido-1-nitro-2-(trifluoromethyl)benzene |
1440512-29-7 | 95.0% | 0.1g |
$140.0 | 2025-03-19 | |
Enamine | EN300-279687-1.0g |
4-azido-1-nitro-2-(trifluoromethyl)benzene |
1440512-29-7 | 95.0% | 1.0g |
$499.0 | 2025-03-19 | |
1PlusChem | 1P028EV0-50mg |
4-azido-1-nitro-2-(trifluoromethyl)benzene |
1440512-29-7 | 95% | 50mg |
$173.00 | 2024-06-20 | |
Enamine | EN300-279687-0.25g |
4-azido-1-nitro-2-(trifluoromethyl)benzene |
1440512-29-7 | 95.0% | 0.25g |
$200.0 | 2025-03-19 | |
Enamine | EN300-279687-0.5g |
4-azido-1-nitro-2-(trifluoromethyl)benzene |
1440512-29-7 | 95.0% | 0.5g |
$374.0 | 2025-03-19 | |
Enamine | EN300-279687-2.5g |
4-azido-1-nitro-2-(trifluoromethyl)benzene |
1440512-29-7 | 95.0% | 2.5g |
$978.0 | 2025-03-19 | |
1PlusChem | 1P028EV0-500mg |
4-azido-1-nitro-2-(trifluoromethyl)benzene |
1440512-29-7 | 95% | 500mg |
$525.00 | 2024-06-20 |
4-azido-1-nitro-2-(trifluoromethyl)benzene 関連文献
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
5. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
4-azido-1-nitro-2-(trifluoromethyl)benzeneに関する追加情報
Recent Advances in the Application of 4-azido-1-nitro-2-(trifluoromethyl)benzene (CAS: 1440512-29-7) in Chemical Biology and Pharmaceutical Research
4-azido-1-nitro-2-(trifluoromethyl)benzene (CAS: 1440512-29-7) is a specialized chemical compound that has garnered significant attention in recent years due to its unique structural properties and versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its azido, nitro, and trifluoromethyl functional groups, serves as a valuable building block in the synthesis of more complex molecules and as a probe in bioorthogonal chemistry. Recent studies have explored its potential in drug discovery, targeted therapy, and diagnostic applications, making it a compound of high interest in the scientific community.
One of the most notable applications of 4-azido-1-nitro-2-(trifluoromethyl)benzene is its role in click chemistry, particularly in bioorthogonal reactions. The azido group in this compound enables efficient and selective conjugation with alkynes via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction widely used for labeling biomolecules. Recent research has demonstrated its utility in the development of fluorescent probes and imaging agents, which are critical for studying cellular processes and disease mechanisms. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted its use in the synthesis of a novel fluorescent tag for tracking protein interactions in live cells.
In addition to its role in bioorthogonal chemistry, 4-azido-1-nitro-2-(trifluoromethyl)benzene has shown promise in the field of drug discovery. Its trifluoromethyl group enhances the metabolic stability and bioavailability of drug candidates, making it a valuable moiety in medicinal chemistry. A recent study in ACS Chemical Biology reported the incorporation of this compound into a series of small-molecule inhibitors targeting a specific kinase involved in cancer progression. The results indicated improved potency and selectivity, underscoring the compound's potential in designing next-generation therapeutics.
Another emerging area of research involves the use of 4-azido-1-nitro-2-(trifluoromethyl)benzene in the development of prodrugs. The nitro group in this compound can be selectively reduced under hypoxic conditions, a feature exploited in the design of hypoxia-activated prodrugs for cancer therapy. A 2022 publication in Chemical Communications detailed the synthesis of a prodrug derivative that releases a cytotoxic agent specifically in tumor microenvironments, thereby minimizing off-target effects. This approach represents a significant advancement in targeted cancer therapy.
Despite its promising applications, challenges remain in the large-scale synthesis and handling of 4-azido-1-nitro-2-(trifluoromethyl)benzene due to its potential instability and reactivity. Recent efforts have focused on optimizing synthetic protocols to improve yield and safety. For example, a 2023 study in Organic Process Research & Development proposed a scalable and safer route for its synthesis, which could facilitate its broader adoption in industrial and academic settings.
In conclusion, 4-azido-1-nitro-2-(trifluoromethyl)benzene (CAS: 1440512-29-7) is a versatile and valuable compound in chemical biology and pharmaceutical research. Its applications in bioorthogonal chemistry, drug discovery, and prodrug development highlight its potential to drive innovation in these fields. Ongoing research aims to address existing challenges and expand its utility, paving the way for new therapeutic and diagnostic tools. As the scientific community continues to explore its capabilities, this compound is poised to play a pivotal role in advancing biomedical research.
1440512-29-7 (4-azido-1-nitro-2-(trifluoromethyl)benzene) 関連製品
- 2138141-51-0(Butane, 1-chloro-3,3-dimethyl-2-(propoxymethyl)-)
- 1154345-08-0(2-[3-(3-Fluoro-phenyl)-[1,2,4]oxadiazol-5-yl]-piperidine)
- 2248348-14-1(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-tert-butyl-1H-pyrazole-4-carboxylate)
- 2225170-42-1((2-cyclopropyl-4-(methoxycarbonyl)phenyl)boronic acid)
- 392295-73-7(N-5-({(2,4-dimethylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3-methoxybenzamide)
- 465513-79-5(Ethyl 2-[2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamido]-4,5-dimethylthiophene-3-carboxylate)
- 1807109-06-3(Ethyl 2-bromomethyl-6-cyano-4-hydroxyphenylacetate)
- 5775-85-9(4-bromo-1,3-dimethyl-1H-pyrazole hydrobromide)
- 2055840-68-9(Methyl 1,3-dibromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate)
- 896382-96-0(1-6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoylpiperidine-4-carboxamide)




